Lipophilicity Advantage Over the Des-tert-butyl Analog: XLogP3-AA Comparison
The target compound exhibits an XLogP3-AA of 2.6, compared to 1.1 for 1-(2-aminoethyl)cyclohexanol (CAS 39884-50-9), a Δ of +1.5 log units that reflects the substantial hydrophobic contribution of the 4-tert-butyl substituent [1][2]. This difference translates to approximately a 32-fold increase in octanol-water partition coefficient, which is directly relevant to membrane permeation and CNS penetration potential.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 1-(2-Aminoethyl)cyclohexanol (CAS 39884-50-9): XLogP3-AA 1.1 |
| Quantified Difference | Δ = +1.5 log units (~32-fold increase in P) |
| Conditions | Computed by XLogP3 3.0 from PubChem (2024-2025 release) |
Why This Matters
Higher logP directly influences passive membrane permeability; procurement decisions should favor the tert-butyl analog when cellular uptake or blood-brain barrier penetration is a design goal.
- [1] PubChem CID 79128641. 1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/79128641 (accessed 2026-05-10). View Source
- [2] PubChem CID 13371484. 1-(2-Aminoethyl)cyclohexanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13371484 (accessed 2026-05-10). View Source
